molecular formula C22H8Br2O2 B179460 4,10-Dibromoanthanthrone CAS No. 4378-61-4

4,10-Dibromoanthanthrone

Cat. No. B179460
CAS RN: 4378-61-4
M. Wt: 464.1 g/mol
InChI Key: HTENFZMEHKCNMD-UHFFFAOYSA-N
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Description

4,10-Dibromoanthanthrone is a synthetic organic colorant with a scarlet or orange-red hue . It is an anthraquinone derivative, first synthesized in 1913 as a vat dye, C.I. Vat Orange 3 (C.I. 59300), and later also used as a pigment, C.I. Pigment Red 168 .


Synthesis Analysis

A series of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes have been synthesized in three straightforward steps from 4,10-dibromoanthanthrone . The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules .


Molecular Structure Analysis

The molecular formula of 4,10-Dibromoanthanthrone is C22H8Br2O2 . It is an anthraquinone derivative with bromine atoms at the 4,10-positions .


Chemical Reactions Analysis

New p-type, n-type, and ambipolar molecules were synthesized from commercially available 4,10-dibromoanthanthrone dye . Substitution at the 4,10- and 6,12-positions with different electron-rich and electron-poor units allowed the modulation of the optoelectronic properties of the molecules .


Physical And Chemical Properties Analysis

The molar mass of 4,10-Dibromoanthanthrone is 464.112 g·mol−1 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Polymer Synthesis and Magnetic Properties

4,10-dibromoanthanthrone has been used as a robust building block in synthesizing a bis(triarylamine) polymer. This polymer can undergo oxidation to form a polycationic macromolecule with magnetic properties observable through electron paramagnetic resonance spectroscopy. The presence of isolated radicals in its dicationic state is facilitated by the interrupted conjugation between the diphenylamine and the anthanthrone core. The oxidized polymer also exhibits strong absorption in the near-infrared region along with reversible redox stages (Desroches & Morin, 2018).

Optoelectronic Material Development

4,10-dibromoanthanthrone has been utilized in the synthesis of new p-type, n-type, and ambipolar molecules for optoelectronic applications. By substituting at various positions with electron-rich and electron-poor units, the optoelectronic properties of these molecules were modulated. One of the compounds synthesized exhibited characteristics suitable for air-stable n-type organic field-effect transistor applications, such as a low reduction potential and a crystalline two-dimensional lamellar packing arrangement (Giguère, Vérolet, & Morin, 2013).

Development of Diradical Dications

Research on 4,10-dibromoanthanthrone led to the synthesis and characterization of stable diradical dications. In these structures, the amines exhibit a biradical character in the ground state, which was investigated using NMR and EPR spectroscopies. The dicationic salts of these compounds showed strong and broad optical absorption in the near-infrared region. This study contributed to the development of new bridging units in the search for biradical bis(triarylamines) salts (Desroches & Morin, 2018).

Crystallography of Dihalogenated Anthanthrones

The crystal structures of 4,10-dibromoanthanthrone and other dihalogenated anthanthrones have been determined using single-crystal X-ray analyses. This research aimed to understand why different anthanthrone derivatives have distinct crystal structures. The study provided insights into the stability of these structures and conducted lattice-energy minimizations to explain the observed structural variations (Schmidt et al., 2010).

Preparation of Electron Acceptors

4,10-dibromoanthanthrone has been used in the preparation of anthanthrene derivatives with fused five-membered rings. These derivatives, created through a palladium-catalyzed cyclopentannulation reaction, have shown reduced optical and electrochemical gaps compared to other anthanthrene derivatives, making them suitable as electron acceptors in various applications (Du et al., 2020).

Synthesis of Photoelectric Materials

The compound 4,10-bis(4-hexyl-2-thienyl)-6,12-bis(dicyanovinylene)dihydroanthanthrene (TCVA) was synthesized using 4,10-dibromoanthanthrone. TCVA displayed strong absorbance in the solar spectrum and was used in the fabrication of solar cell devices, demonstrating its potential in the field of optoelectronic materials (Yang, Cai, & Ding, 2015).

Charge-Transport Properties in Crystals

A theoretical study on charge-transport parameters in 4,10-dihalogenated anthanthrone crystals revealed significant electronic couplings and bandwidths, indicating their potential for ambipolar charge transport. The study used density functional theory and molecular dynamics calculations to understand the electronic properties of these crystals (Tu, Huang, & Yi, 2015).

Future Directions

The versatility of anthanthrone-based materials in organic electronics is exploited by synthesizing four polymers . The results indicate that anthanthrone could be a very promising building block for the construction of semiconductors for multi-purpose applications .

properties

IUPAC Name

9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTENFZMEHKCNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044674
Record name C.I. Vat Orange 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,10-Dibromoanthanthrone

CAS RN

4378-61-4
Record name Pigment Red 168
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4378-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Red 168
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[def,mno]chrysene-6,12-dione, 4,10-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Vat Orange 3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione
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Record name 4,10-DIBROMOANTHANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAG817W276
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
JB Giguère, Q Verolet, JF Morin - Chemistry–A European …, 2013 - Wiley Online Library
New p‐type, n‐type, and ambipolar molecules were synthesized from commercially available 4,10‐dibromoanthanthrone dye. Substitution at the 4,10‐ and 6,12‐positions with different …
T Maki, H Hashimoto - Bulletin of the Chemical Society of Japan, 1953 - journal.csj.jp
8•% SO3) in the presence of a little iodine gives the best result by the application of the least amount of bromine.(2) The crude product, however, contains a small quantity of orange …
Number of citations: 5 www.journal.csj.jp
W Bradley, J Waller - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… of both 2 : 8- and 4 : 10-dibromoanthanthrone into 3 : 9-… potassium hydroxide 4 : 10-dibromoanthanthrone gave … to (IV) but derived from 4 : 10-dibromoanthanthrone. Mention should be …
Number of citations: 2 pubs.rsc.org
M Desroches, JF Morin - Macromolecular Rapid …, 2018 - Wiley Online Library
4,10‐dibromoanthanthrone, a highly robust building block, is used to synthesize a bis(triarylamine) polymer. The polymer can be oxidized twice to form a polycationic macromolecule …
Number of citations: 4 onlinelibrary.wiley.com
M Desroches, JF Morin - Chemistry–A European Journal, 2018 - Wiley Online Library
Three new and stable diradical dications based on the 4,10‐dibromoanthanthrone have been synthesized and characterized. In their dicationic state, the amines show a biradical …
R Johnson, A Sellinger - 2015 NSF Research Experiences for …, 2017 - repository.mines.edu
Organic Photovoltaics (OPV’s) are an exciting and ever improving area within renewable energy research. This is generally due to their relatively low toxicity, ability to be solution …
Number of citations: 0 repository.mines.edu
Y Du, HB Lovell, F Lirette, JF Morin… - The Journal of Organic …, 2021 - ACS Publications
We demonstrate the preparation of anthanthrene derivatives with fused five-membered rings. These new derivatives are prepared by a palladium catalyzed cyclopentannulation …
Number of citations: 9 pubs.acs.org
F Lirette, A Darvish, Z Zhou, Z Wei, L Renn… - Chemical …, 2023 - pubs.rsc.org
A series of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes have been synthesized in three straightforward steps from 4,10-dibromoanthanthrone (vat orange 3). The phenyl …
Number of citations: 7 pubs.rsc.org
JF Morin - Journal of Materials Chemistry C, 2017 - pubs.rsc.org
This review presents an overview of the recent developments in the area of vat dye chemistry for the preparation of π-conjugated molecules and polymers for organic electronic …
Number of citations: 36 pubs.rsc.org
W Kelly, JS Shannon - Australian Journal of Chemistry, 1960 - CSIRO Publishing
In an investigation into the coking mechanism of coal, polynuclear quinones have been adopted as models. Using cyclohexyl-p-toluene sulphonate the following quinones have been …
Number of citations: 9 www.publish.csiro.au

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